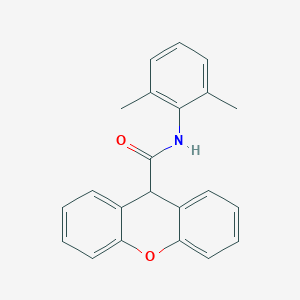![molecular formula C19H19NO B333474 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B333474.png)
2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.
科学的研究の応用
Chemical Synthesis and Reactivity
- 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and related compounds have been explored for constructing isoindolo[1,2-a]isoquinoline alkaloids like Nuevamine, Jamtine, and Hirsutine via an intramolecular Diels–Alder reaction of furan (IMDAF), indicating its potential in complex organic syntheses (Zubkov et al., 2009).
Pharmacology and Drug Development
- These compounds have been synthesized as selective dopamine D3 receptor antagonists, showing potential for novel radioligands and investigation in dopamine D3-receptor-related in vitro and in vivo studies (Mach et al., 2004).
- Their derivatives are also being explored as potential anticancer agents, exhibiting cytotoxic activities against breast cancer cell lines, demonstrating the compound's significance in cancer research (Redda et al., 2010).
- The chemical structure of these compounds has been modified to create quinolinyl acrylate derivatives showing multi-target efficacy against human prostate cancer cells, both in vitro and in vivo, which supports their potential therapeutic usefulness (Rodrigues et al., 2012).
Neuropharmacology
- They have been identified in parkinsonian and normal human brains, suggesting their role as potential endogenous neurotoxins, which could be instrumental in understanding neurological diseases like Parkinson's disease (Niwa et al., 1987).
Miscellaneous Applications
- Tetrahydroisoquinoline derivatives, which include this compound, are being synthesized for their use as chiral catalysts, highlighting their significance in the field of asymmetric catalysis (Yamashita et al., 1983).
- These compounds have shown promise as antiimplantation agents, indicating their potential use in reproductive health and contraceptive research (Nagarajan et al., 1985).
特性
分子式 |
C19H19NO |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c1-15-6-8-16(9-7-15)10-11-19(21)20-13-12-17-4-2-3-5-18(17)14-20/h2-11H,12-14H2,1H3/b11-10+ |
InChIキー |
OYMYPUTVEZWFAQ-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2 |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2 |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B333393.png)
![2-(4-chlorophenoxy)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B333394.png)
![ethyl 2-chloro-5-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333397.png)
![4-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333399.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B333400.png)
![methyl 2-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333401.png)

![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333403.png)
![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333404.png)
![methyl 4-[[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B333406.png)
![dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333408.png)
![2-[1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B333411.png)
![Propan-2-yl 2-[(4-acetamidophenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B333413.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B333414.png)